Aflatoxin G1 (CAS 1165-39-5) is a highly toxic, naturally occurring difuranocoumarin derivative featuring a lactone ring, produced primarily by Aspergillus parasiticus [1]. In laboratory and industrial contexts, it is primarily procured as a high-purity analytical reference material for food and feed safety testing, as well as a positive control in toxicological assays [2]. Unlike the B-series aflatoxins, it emits a characteristic green fluorescence under UV light [1]. Its established regulatory limits mandate its specific quantification in compliance workflows, preventing the use of generic mycotoxin proxies [2].
Generic substitution with the more common Aflatoxin B1 or crude total aflatoxin extracts is inadequate for quantitative compliance and method validation . Regulatory bodies mandate the precise, individual quantification of the 'Total Aflatoxins' sum (B1, B2, G1, and G2) [1]. Because Aflatoxin G1 exhibits a distinct chromatographic retention time—eluting after G2 but before B2 and B1 in standard C18 reversed-phase HPLC—and unique fluorescence quenching behavior, using B1 as a calibration proxy results in severe quantification errors . Furthermore, G-series mycotoxins often exhibit different recovery rates on immunoaffinity columns compared to B-series, requiring the exact G1 standard to validate matrix effects and extraction efficiencies [1].
In reversed-phase HPLC with fluorescence detection (HPLC-FLD), Aflatoxin G1 and B1 suffer from severe fluorescence quenching compared to G2 and B2. To achieve regulatory detection limits, post-column derivatization (e.g., electrochemical bromination via a Kobra Cell) is required [1]. Bromination amplifies the Aflatoxin G1 fluorescence signal by approximately 37-fold, compared to a 21-fold enhancement for Aflatoxin B1[1].
| Evidence Dimension | Fluorescence signal enhancement factor (electrochemical bromination) |
| Target Compound Data | ~37-fold signal amplification |
| Comparator Or Baseline | Aflatoxin B1 (~21-fold amplification); Aflatoxin G2 (no derivatization required) |
| Quantified Difference | 1.76x greater signal amplification for G1 vs B1 upon bromination |
| Conditions | HPLC-FLD with Kobra Cell (electrochemical bromination) post-column derivatization |
Buyers configuring HPLC-FLD workflows must account for this distinct response factor and procure specific derivatization equipment to accurately quantify AFG1.
Aflatoxin G1 demonstrates a distinct hydrophobicity profile compared to its structural analogs, dictating its retention time in standard analytical workflows. In standard C18 reversed-phase HPLC using water/methanol/acetonitrile mobile phases, the established elution order is G2, G1, B2, and B1 . The structural presence of the lactone ring in G1 (versus the cyclopentenone ring in B1) reduces its relative hydrophobicity, causing it to elute earlier than B1 but later than G2 .
| Evidence Dimension | Reversed-phase HPLC elution order |
| Target Compound Data | Elutes second (after G2) |
| Comparator Or Baseline | Aflatoxin B1 (elutes last/fourth); Aflatoxin B2 (elutes third) |
| Quantified Difference | Absolute retention time shift (G2 < G1 < B2 < B1) |
| Conditions | C18 reversed-phase HPLC with polar binary/ternary mobile phases |
Analysts must procure the exact AFG1 standard to establish accurate retention time windows for automated peak integration in compliance testing.
Aflatoxin G1 contains an 8,9-double bond in its terminal furan ring, allowing it to undergo metabolic activation into a highly reactive epoxide, similar to Aflatoxin B1 [1]. However, in comparative γH2AX genotoxicity assays across human cell lines, Aflatoxin G1 ranks lower in genotoxic potency than Aflatoxin B1, but significantly higher than Aflatoxin G2 and B2, which lack the 8,9-double bond and cannot form the epoxide[1].
| Evidence Dimension | Relative genotoxic potency (γH2AX assay) |
| Target Compound Data | Highly genotoxic (capable of 8,9-epoxide formation) |
| Comparator Or Baseline | Aflatoxin B1 (higher potency); Aflatoxin G2 (minimal/no genotoxicity) |
| Quantified Difference | Potency rank: AFB1 > AFG1 > AFB2 > AFG2 |
| Conditions | γH2AX genotoxicity assay in bioactivation-competent human cell lines |
Toxicologists must select AFG1 when a potent, epoxide-forming positive control is needed that exhibits a specifically lower baseline toxicity than the AFB1 maximum.
Aflatoxin G1 is strictly required to calibrate fluorescence detectors and mass spectrometers for the quantification of 'Total Aflatoxins' in agricultural matrices. Its unique requirement for post-column derivatization and specific retention time means B-series analogs cannot serve as surrogates [1].
Because Aflatoxin G1 exhibits different antibody binding affinities and recovery rates compared to Aflatoxin B1, it must be procured to validate solid-phase extraction efficiencies and matrix effects during the development of new sample preparation workflows [1].
Due to its ability to form a reactive 8,9-epoxide, Aflatoxin G1 is utilized as a structurally distinct, intermediate-potency positive control in genotoxicity assays, providing a necessary baseline between the highly potent Aflatoxin B1 and the non-epoxide-forming Aflatoxin G2[2].
Acute Toxic;Health Hazard